molecular formula C13H16F3NO4S B2810487 4-Methoxy-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine CAS No. 1234981-59-9

4-Methoxy-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine

Cat. No.: B2810487
CAS No.: 1234981-59-9
M. Wt: 339.33
InChI Key: SOZAXCKKENENAO-UHFFFAOYSA-N
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Description

4-Methoxy-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is an organic compound that features a piperidine ring substituted with a methoxy group and a sulfonyl group attached to a phenyl ring, which is further substituted with a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine.

Scientific Research Applications

4-Methoxy-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    4-Methoxy-1-((4-(methoxy)phenyl)sulfonyl)piperidine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

4-Methoxy-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

4-methoxy-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO4S/c1-20-10-6-8-17(9-7-10)22(18,19)12-4-2-11(3-5-12)21-13(14,15)16/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZAXCKKENENAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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